Biotransformation Yield Selectivity: Ethyl beta-D-ribo-hex-3-ulopyranoside as the Major Product of Ethanol Glucosylation in C. forskohlii
In biotransformation studies using *Coleus forskohlii* hairy root cultures, ethanol is selectively converted to two distinct glycosylated products: ethyl β-D-glucopyranoside and ethyl β-D-ribo-hex-3-ulopyranoside. This demonstrates that the *ribo*-hex-3-ulopyranoside scaffold is a significant and preferred metabolic product in this system, formed alongside but distinctly from the simpler glucopyranoside [1]. This selectivity is crucial for researchers studying plant secondary metabolism or developing biocatalytic processes for specific glycosides.
| Evidence Dimension | Biotransformation Product Yield & Selectivity |
|---|---|
| Target Compound Data | Ethyl β-D-ribo-hex-3-ulopyranoside: Identified as a major biotransformation product (alongside ethyl β-D-glucopyranoside). Isolated yield: 12 mg from 100 mL medium. |
| Comparator Or Baseline | Ethyl β-D-glucopyranoside: Identified as the other major biotransformation product. Isolated yield: 15 mg from 100 mL medium. |
| Quantified Difference | The two products are formed in comparable, significant amounts, highlighting a specific and bifurcated metabolic pathway in this species, not just a single generic glucosylation. |
| Conditions | *Coleus forskohlii* hairy root cultures incubated with 5% (v/v) ethanol for 14 days; product isolation via column chromatography and identification by NMR and ESIMS. |
Why This Matters
For researchers utilizing *C. forskohlii* as a biotechnological platform, this confirms ethyl β-D-ribo-hex-3-ulopyranoside is an authentic, naturally produced target, not a minor byproduct, and its production is a unique feature of this biological system compared to ethanol glucosylation in other organisms.
- [1] Li W, Koike K, Asada Y, Yoshikawa T, Nikaido T. Biotransformation of low-molecular-weight alcohols by Coleus forskohlii hairy root cultures. Carbohydrate Research. 2003;338(8):729-731. doi:10.1016/S0008-6215(03)00011-9 View Source
